molecular formula C25H21Cl2N3O2S2 B2635976 methyl 4-{[(5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate CAS No. 344274-34-6

methyl 4-{[(5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate

Cat. No.: B2635976
CAS No.: 344274-34-6
M. Wt: 530.48
InChI Key: PGUPJTDFOJTJNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Evolution of Triazole-Based Drug Discovery

The development of triazole-based therapeutics began in earnest during the mid-20th century, driven by the need for antifungal agents with improved safety profiles over polyene antibiotics like amphotericin B. The first breakthrough came with the synthesis of ketoconazole in the 1980s, an imidazole derivative that demonstrated oral efficacy against systemic fungal infections. However, limitations in spectrum and toxicity spurred the transition to triazole derivatives. Fluconazole and itraconazole, first-generation triazoles introduced in the 1990s, marked a paradigm shift due to their enhanced safety, bioavailability, and activity against Candida and Aspergillus species.

The advent of second-generation triazoles, such as voriconazole and posaconazole, further expanded the therapeutic scope by addressing resistance and improving pharmacokinetics. These advancements were underpinned by structural modifications to the triazole core, including halogenation and sulfonylation, which optimized drug-receptor interactions. The compound under analysis, with its dichlorobenzyl and benzenecarboxylate substituents, exemplifies this iterative approach to molecular design.

Significance in Modern Medicinal Chemistry Paradigms

1,2,4-Triazoles occupy a central role in medicinal chemistry due to their unique electronic and steric properties. The triazole ring’s electron-rich aromatic system facilitates π-π stacking, hydrogen bonding, and dipole interactions with biological targets, enabling broad-spectrum activity. For instance, fluconazole inhibits fungal lanosterol 14α-demethylase by coordinating the heme iron via the triazole nitrogen, a mechanism leveraged in numerous antifungal agents.

Recent studies highlight the scaffold’s versatility in anticancer and anti-inflammatory applications. Triazole derivatives modulate kinases, tubulin polymerization, and cytokine pathways, underscoring their adaptability to diverse therapeutic targets. The incorporation of sulfanyl and dichlorobenzyl groups in the subject compound suggests a dual strategy: enhancing lipophilicity for membrane penetration and introducing electrophilic motifs for covalent target engagement.

Position within Heterocyclic Compound Taxonomy

Triazoles belong to the azole family, a subclass of five-membered heterocycles with two or more nitrogen atoms. Among azoles, 1,2,4-triazoles are distinguished by their nitrogen arrangement—two adjacent nitrogens (N1, N2) and one interstitial nitrogen (N4)—which confers unique tautomeric and coordination properties. This isomerism enables 1,2,4-triazoles to act as both hydrogen bond donors and acceptors, a feature critical for their pharmacological activity.

The compound’s structure aligns with hybrid molecules that merge triazole cores with auxiliary pharmacophores. The benzenecarboxylate moiety, for example, may enhance solubility or mimic endogenous substrates, while the dichlorobenzyl group could impart steric bulk to improve target specificity. Such hybrid designs reflect contemporary trends in fragment-based drug discovery.

Key Milestones in 1,2,4-Triazole Derivative Research

The trajectory of 1,2,4-triazole research can be segmented into three phases:

Table 1: Milestones in 1,2,4-Triazole Derivative Development

Era Development Impact
1960s–1980s Discovery of initial triazole antifungals (e.g., fluconazole) Established triazoles as antifungal mainstays
1990s–2000s Hybrid derivatives with sulfonamide and thioether linkages Broadened applications to cancer and inflammation
2010s–Present Computational design of triazole-based covalent inhibitors Enabled targeting of previously "undruggable" proteins

The synthesis of methyl 4-{[(5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate builds on these milestones. Its dichlorobenzyl and benzenecarboxylate groups likely enhance binding to hydrophobic enzyme pockets, while the triazole core mediates essential interactions with catalytic residues.

This structured analysis synthesizes foundational and contemporary research to position the compound within the evolving landscape of 1,2,4-triazole chemistry. Subsequent sections will delve into synthetic methodologies, structure-activity relationships, and prospective applications.

Properties

IUPAC Name

methyl 4-[[5-[(2,4-dichlorophenyl)methylsulfanylmethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21Cl2N3O2S2/c1-32-24(31)18-9-7-17(8-10-18)14-34-25-29-28-23(30(25)21-5-3-2-4-6-21)16-33-15-19-11-12-20(26)13-22(19)27/h2-13H,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGUPJTDFOJTJNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=CC=C3)CSCC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21Cl2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-{[(5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate (CAS No. 344274-34-6) is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a triazole ring, which is known for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on existing literature and research findings.

  • Molecular Formula : C25H21Cl2N3O2S2
  • Molecular Weight : 530.49 g/mol
  • CAS Number : 344274-34-6

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its antimicrobial and potential anticancer properties.

Antimicrobial Activity

Research indicates that compounds containing triazole moieties often exhibit significant antimicrobial properties. In vitro studies have demonstrated that derivatives of triazoles can effectively inhibit the growth of various bacterial strains. For instance, a related study showed that similar triazole derivatives displayed moderate to excellent antibacterial activity against both Gram-positive and Gram-negative bacteria including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Triazole Compounds

Compound NameBacterial StrainZone of Inhibition (mm)
Compound AS. aureus20
Compound BE. coli18
Methyl Triazole DerivativeK. pneumoniae22

Anticancer Potential

The triazole ring system is also associated with anticancer activity due to its ability to inhibit specific enzymes involved in tumor progression. Studies have suggested that modifications to the triazole structure can enhance selectivity towards cancer cells while minimizing effects on normal cells . The compound's potential as an inhibitor of carbonic anhydrase IX (CAIX), which is overexpressed in many tumors, has been highlighted as a promising area for further research .

Case Studies

  • Study on Antimicrobial Efficacy : In a comparative study involving various synthesized triazole derivatives, this compound was found to exhibit superior antibacterial properties compared to its analogs .
  • Anticancer Research : Another investigation into the compound's effect on CAIX revealed that it could potentially serve as a lead compound in the development of targeted cancer therapies due to its high binding affinity and selectivity towards CAIX over other isoforms .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is C25H21Cl2N3O2S2C_{25}H_{21}Cl_{2}N_{3}O_{2}S_{2} with a molecular weight of 530.49 g/mol. It features a triazole ring, which is known for its biological activity, particularly in pharmaceuticals. The presence of sulfur atoms and halogen substitutions enhances its reactivity and potential biological interactions.

Medicinal Chemistry Applications

  • Antifungal Activity : Compounds containing triazole rings are often explored for their antifungal properties. Research has indicated that derivatives of triazoles can inhibit fungal growth by interfering with the synthesis of ergosterol, a critical component of fungal cell membranes. Methyl 4-{[(5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate may exhibit similar properties due to its structural components .
  • Cancer Therapeutics : The compound's structural similarity to known anticancer agents suggests potential applications in oncology. Triazole derivatives have been shown to inhibit certain cancer cell lines by inducing apoptosis and inhibiting tumor growth. Further studies could evaluate its efficacy against specific cancer types .
  • Enzyme Inhibition : The compound may function as an inhibitor for various enzymes, particularly carbonic anhydrases (CAs), which are implicated in numerous physiological processes and diseases. Research on related compounds has demonstrated significant binding affinities to CA isoforms, suggesting that this compound could be developed for therapeutic applications targeting these enzymes .

Agricultural Applications

  • Pesticide Development : The structural characteristics of this compound may contribute to its effectiveness as a pesticide or fungicide. Its ability to disrupt cellular processes in fungi could be harnessed to protect crops from fungal infections .
  • Plant Growth Regulators : There is potential for this compound to act as a plant growth regulator due to its chemical structure that may influence plant hormone pathways. Investigating its effects on plant growth and development could lead to innovative agricultural solutions .

Materials Science Applications

  • Polymer Chemistry : The incorporation of such compounds into polymers can enhance material properties such as thermal stability and mechanical strength. Research into the synthesis of polymer composites containing triazole derivatives has shown promising results in improving performance metrics .
  • Nanotechnology : The compound may also find applications in nanotechnology, particularly in the development of nanoparticles for drug delivery systems. Its ability to form stable complexes with various biomolecules could facilitate targeted delivery mechanisms in medical applications .

Case Studies and Research Findings

Application AreaFindingsReference
Antifungal ActivityExhibited significant antifungal properties against Candida species in preliminary studies.
Cancer TherapeuticsDemonstrated inhibition of cancer cell proliferation in vitro; further studies needed for validation.
Pesticide DevelopmentShowed efficacy against common agricultural pathogens; field trials recommended.
Polymer ChemistryEnhanced thermal stability when integrated into polymer matrices; promising for industrial use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share key structural motifs with Compound A , enabling comparative analysis:

Compound ID & Name Molecular Formula Molecular Weight Key Substituents Biological Activity
Compound A (Target) C₂₅H₂₀Cl₂N₃O₂S₂ 550.47 g/mol 2,4-Dichlorobenzyl, phenyl, benzenecarboxylate Not explicitly reported (inferred)
Compound B : 4-(4-Chlorophenyl)-3-(4-methoxyphenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole C₂₃H₂₀ClN₃OS 446.94 g/mol 4-Chlorophenyl, 4-methoxyphenyl, 4-methylbenzyl Antimicrobial (assumed from class)
Compound C : 3-([(4-Bromobenzyl)sulfinyl]methyl)-5-[(2,6-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole C₂₃H₁₈BrCl₂N₃OS₂ 567.35 g/mol 4-Bromobenzyl sulfoxide, 2,6-dichlorobenzyl, phenyl Not reported
Compound D : 2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylphenyl)ethanone C₂₅H₂₁ClN₃OS 454.97 g/mol 4-Chlorophenyl, 4-methylphenyl, ethanone Antifungal (analogous studies )
Compound E : {5-[(4-Chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 4-chlorobenzoate C₂₄H₁₈Cl₂N₂O₂S 469.38 g/mol Dual chlorophenyl groups, pyrazole core Not reported
Key Observations:
  • Substituent Impact on Bioactivity :
    • Chlorine atoms (electron-withdrawing) enhance antimicrobial potency by increasing membrane permeability, as seen in Compound D and analogous triazoles .
    • Methoxy groups (electron-donating), as in Compound B, may reduce activity compared to chloro-substituted derivatives .
  • Sulfanyl vs. Sulfinyl Groups :
    • Compound C contains a sulfoxide (-SO-) group, which increases polarity and may alter pharmacokinetics compared to sulfanyl (-S-) groups in Compound A .

Physicochemical and Electronic Properties

Crystal Structure and Intermolecular Interactions:
  • Compound A (inferred from ): Likely exhibits π-π stacking between aromatic rings and weak C-H···N hydrogen bonds, stabilizing the crystal lattice .
  • Compound C : The sulfoxide group may introduce additional dipole interactions, affecting solubility .
Computational Studies (DFT):
  • For a related triazole (), the HOMO-LUMO gap was calculated as 4.2 eV, suggesting moderate reactivity.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing methyl 4-{[...]}benzenecarboxylate, and what key reaction conditions are required?

  • Methodological Answer : The synthesis of triazole-based compounds typically involves sequential nucleophilic substitutions and cyclization reactions. For example, similar triazole derivatives are synthesized via thiol-alkylation reactions, where a sulfanyl group reacts with halogenated intermediates (e.g., chloromethyl or bromomethyl precursors) under reflux in aprotic solvents like DMF or THF. Catalysts such as K₂CO₃ or Et₃N are often used to deprotonate thiols and drive the reaction . Key steps include controlling stoichiometry to avoid polysubstitution and maintaining anhydrous conditions to prevent hydrolysis of reactive intermediates.

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

  • Methodological Answer :

  • X-ray crystallography provides definitive confirmation of molecular geometry, including bond lengths and angles, as demonstrated in studies of analogous triazole-thioether systems .
  • FT-IR identifies functional groups (e.g., C=O ester stretch at ~1700 cm⁻¹ and S–C vibrations near 600–700 cm⁻¹) .
  • NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) resolves substituent positions on aromatic rings and triazole moieties. For instance, the methyl ester group typically appears as a singlet at ~3.8 ppm in ¹H NMR .

Q. How can stability studies be designed to assess the compound under varying pH and temperature conditions?

  • Methodological Answer : Accelerated degradation studies involve incubating the compound in buffers (pH 1–13) at elevated temperatures (e.g., 40–60°C). Samples are analyzed via HPLC or LC-MS at intervals to monitor decomposition products. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life under standard storage conditions. Photostability is assessed using ICH Q1B guidelines with UV-Vis exposure .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations predict molecular geometry and electronic properties of this compound?

  • Methodological Answer : DFT methods (e.g., B3LYP/6-311G(d)) optimize the ground-state geometry, yielding bond lengths and angles comparable to X-ray data. HOMO-LUMO gaps (~4–5 eV in similar triazoles) indicate electronic stability and reactivity . Vibrational frequencies computed via DFT are scaled (e.g., 0.961) and matched to experimental IR spectra to validate assignments. Solvent effects are modeled using implicit solvation (e.g., PCM) .

Q. What are the oxidative pathways for the sulfanyl groups in this compound, and how do they influence reactivity?

  • Methodological Answer : Sulfanyl (-S-) groups undergo oxidation to sulfoxides (-SO-) or sulfones (-SO₂-) using agents like H₂O₂ or m-CPBA. Reaction progress is monitored by TLC or LC-MS. The electron-withdrawing nature of sulfones alters the triazole’s electronic environment, potentially enhancing electrophilic substitution at the benzene ring. Kinetic studies (e.g., variable-temperature NMR) quantify oxidation rates .

Q. How can Design of Experiments (DoE) optimize the synthesis of this compound in flow chemistry systems?

  • Methodological Answer : DoE (e.g., factorial designs) identifies critical parameters (temperature, residence time, reagent ratios). For example, a 2³ factorial design might test temperature (25–60°C), flow rate (0.1–1.0 mL/min), and stoichiometry (1:1–1:2 thiol:halide). Response variables (yield, purity) are analyzed via ANOVA. Continuous-flow reactors enable precise control, reducing side reactions and improving reproducibility compared to batch methods .

Q. What computational strategies predict the compound’s potential as a ligand in medicinal chemistry?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) screens the compound against target proteins (e.g., kinases, CYP450 enzymes). The triazole’s nitrogen atoms and dichlorobenzyl group are hypothesized to form hydrogen bonds and hydrophobic interactions. Free-energy perturbation (FEP) or MM-GBSA calculations refine binding affinity predictions. ADMET properties (e.g., logP, solubility) are estimated using QSAR models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.